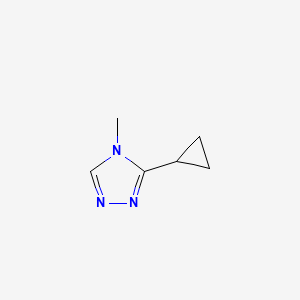

3-cyclopropyl-4-methyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

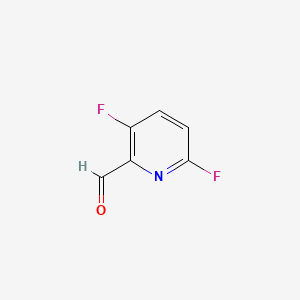

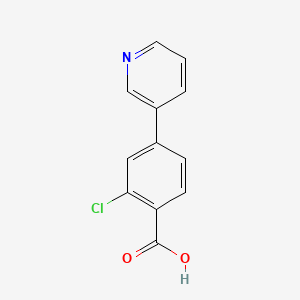

3-cyclopropyl-4-methyl-4H-1,2,4-triazole is a heterocyclic compound with a unique structure containing three nitrogen atoms and two carbon atoms. It belongs to the class of 1,2,4-triazoles, which have diverse applications in pharmaceuticals, agrochemistry, and materials science. These compounds exhibit broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves various nitrogen sources. For 3-cyclopropyl-4-methyl-4H-1,2,4-triazole, amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone are commonly used nitrogen precursors. Copper-catalyzed reactions have shown excellent progress in the synthesis of these compounds .

Molecular Structure Analysis

The molecular formula of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole is C6H9N3. It contains a cyclopropyl group and a methyl group attached to the triazole ring. The exact arrangement of atoms can be visualized through techniques like NMR spectroscopy and single-crystal diffraction .

Chemical Reactions Analysis

One notable reaction involves the reaction of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole with ethyl bromoacetate, resulting in the formation of ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

Applications De Recherche Scientifique

Molecular Structure and Interactions

Molecular Arrangement and Electron Density Distribution

The molecule of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole and its derivatives exhibit complex molecular structures with significant electron density distribution. Studies demonstrate the orthogonal arrangement between triazole rings and cyclopropyl rings, indicating considerable delocalization of π-electron density within the triazole ring. This electron density distribution is crucial for the molecule's reactivity and bonding characteristics (Boechat et al., 2010), (Boechat et al., 2016).

Supramolecular Chains Formation

The compound forms supramolecular chains in its solid state, mediated by N-H...N hydrogen bonding or C-H...O and C-H...N interactions. These interactions result in a zigzag chain with a flat topology or a linear chain with a curved topology, contributing to its structural stability and potential reactivity (Boechat et al., 2010).

Chemical Reactivity and Applications

Synthetic Utility and Reactivity

3-cyclopropyl-4-methyl-4H-1,2,4-triazole serves as a core structure for the synthesis of diverse derivatives. It's involved in intramolecular nucleophilic cyclizations, yielding novel structures with potential biological activities. Such reactivity underlines the compound's significance in synthetic chemistry, offering a pathway to create various derivatives with tailored properties (Sun et al., 2014).

Biological Activity and Potential Applications

Derivatives of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole show promising biological activities. Compounds with this core structure have been synthesized and evaluated for their herbicidal activity and inhibitory effects on ketol-acid reductoisomerase, highlighting their potential in agricultural applications. Additionally, certain compounds have exhibited significant antimicrobial activities, suggesting their use in developing new antimicrobial agents (Liu et al., 2012), (Kaplancikli et al., 2008).

Advanced Material Applications

Corrosion Inhibition

Studies have indicated the efficacy of triazole derivatives in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid solutions. The inhibitory efficiency is influenced by the substituents present in the inhibitor molecule, demonstrating the potential of these compounds in industrial applications to prevent material degradation (Bentiss et al., 2007).

Propriétés

IUPAC Name |

3-cyclopropyl-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-9-4-7-8-6(9)5-2-3-5/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCJRMRHECHTNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673674 |

Source

|

| Record name | 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-4-methyl-4H-1,2,4-triazole | |

CAS RN |

1217862-57-1 |

Source

|

| Record name | 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-nitroimidazo[1,2-A]pyridine](/img/structure/B582319.png)